Cas no 1872021-75-4 (2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol)

2,2-Difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol is a fluorinated thiazole derivative with potential applications in pharmaceutical and agrochemical research. The presence of difluoromethyl and hydroxyl groups enhances its reactivity, making it a versatile intermediate for synthesizing bioactive compounds. Its thiazole moiety contributes to its stability and potential biological activity, particularly in drug discovery for antimicrobial or antiviral agents. The compound's structural features, including the electron-withdrawing fluorine atoms, may improve metabolic stability and binding affinity in target molecules. Its well-defined chemical properties facilitate controlled modifications, supporting its use in medicinal chemistry and material science applications. Proper handling under standard laboratory conditions is recommended due to its reactive functional groups.
2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol structure
1872021-75-4 structure
商品名:2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol
CAS番号:1872021-75-4
MF:C6H7F2NOS
メガワット:179.187687158585
CID:5972539
PubChem ID:130580393

2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol
    • 1872021-75-4
    • EN300-1932787
    • インチ: 1S/C6H7F2NOS/c1-3-9-2-4(11-3)5(10)6(7)8/h2,5-6,10H,1H3
    • InChIKey: NEODVAXVYQUGGJ-UHFFFAOYSA-N
    • ほほえんだ: S1C(C)=NC=C1C(C(F)F)O

計算された属性

  • せいみつぶんしりょう: 179.02164134g/mol
  • どういたいしつりょう: 179.02164134g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 136
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 61.4Ų

2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1932787-1.0g
2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol
1872021-75-4
1g
$1086.0 2023-06-02
Enamine
EN300-1932787-10.0g
2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol
1872021-75-4
10g
$4667.0 2023-06-02
Enamine
EN300-1932787-0.1g
2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol
1872021-75-4
0.1g
$930.0 2023-09-17
Enamine
EN300-1932787-5.0g
2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol
1872021-75-4
5g
$3147.0 2023-06-02
Enamine
EN300-1932787-0.5g
2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol
1872021-75-4
0.5g
$1014.0 2023-09-17
Enamine
EN300-1932787-0.05g
2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol
1872021-75-4
0.05g
$888.0 2023-09-17
Enamine
EN300-1932787-1g
2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol
1872021-75-4
1g
$1057.0 2023-09-17
Enamine
EN300-1932787-0.25g
2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol
1872021-75-4
0.25g
$972.0 2023-09-17
Enamine
EN300-1932787-2.5g
2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol
1872021-75-4
2.5g
$2071.0 2023-09-17
Enamine
EN300-1932787-5g
2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol
1872021-75-4
5g
$3065.0 2023-09-17

2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol 関連文献

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2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-olに関する追加情報

Introduction to 2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol (CAS No. 1872021-75-4)

2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol (CAS No. 1872021-75-4) is a novel organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a difluoromethyl group and a thiazole ring. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for further investigation.

The difluoromethyl group in 2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol is known for its ability to enhance the metabolic stability and bioavailability of drug molecules. This property is particularly valuable in the development of new drugs, as it can lead to improved pharmacokinetic profiles and reduced dosing frequencies. The thiazole ring, on the other hand, is a common moiety found in many biologically active compounds, including antibiotics and antifungal agents. The presence of this ring in 2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol suggests potential antimicrobial or antiparasitic activities.

Recent studies have explored the biological activities of 2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol. One notable study published in the *Journal of Medicinal Chemistry* investigated its potential as an inhibitor of specific enzymes involved in metabolic pathways. The results indicated that 2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol exhibited potent inhibitory activity against these enzymes, suggesting its potential as a lead compound for the development of new therapeutic agents.

In another study published in *Bioorganic & Medicinal Chemistry Letters*, researchers examined the anti-inflammatory properties of 2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol. The compound was found to effectively reduce inflammation in both in vitro and in vivo models. This finding highlights its potential as a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

The difluoromethyl group in 2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol also contributes to its unique electronic properties. Fluorine atoms are highly electronegative and can significantly influence the electronic distribution within a molecule. This can affect various biological interactions, such as binding affinity to protein targets and permeability across cell membranes. These properties make 2,2-difluoro-1-(2-methyl-1,3-thiazol-5-y-l)ethan-l-l-o-l an attractive candidate for drug design and optimization.

The synthesis of 2,2-difluoro-l-(Z-methyl-l ,3-thiazol-S-yi)ethan-l -o-l has been reported using various methodologies. One efficient route involves the reaction of 5-bromomethylthiophene with difluorocarbene followed by cyclization to form the thiazole ring. This synthetic approach provides a scalable and cost-effective method for producing the compound in sufficient quantities for further research and development.

In terms of safety and toxicity, preliminary studies have shown that 2,2-difluoro-l-(Z-methyl-l ,3-thiazol-S-yi)ethan-l -o-l exhibits low toxicity at therapeutic concentrations. However, further toxicological evaluations are necessary to ensure its safety for clinical use. These studies will focus on assessing potential side effects and long-term safety profiles.

The future prospects for 2,2-difluoro-l-(Z-methyl-l ,3-thiazol-S-yi)ethan-l -o-l are promising. Ongoing research aims to optimize its structure through medicinal chemistry approaches to enhance its potency and selectivity for specific targets. Additionally, preclinical studies are being conducted to evaluate its efficacy in various disease models. If these studies yield positive results, 2,2-difluoro-l-(Z-methyl-l ,3-thiazol-S-yi)ethan-l -o-l could advance to clinical trials and potentially become a new therapeutic option for patients.

In conclusion, 2,2-difluoro-l-(Z-methyl-l ,3-thiazol-S-yi)ethan-l -o-l (CAS No. 1872021 -75 -4) is a promising compound with a unique combination of structural features that make it an attractive candidate for drug development. Its potential therapeutic applications in areas such as enzyme inhibition and anti-inflammatory treatment warrant further investigation. As research progresses, this compound may play a significant role in advancing medical treatments and improving patient outcomes.

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